prop-2-en-1-yl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as a prop-2-en-1-yl group, dimethyl groups, a phenyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by reacting the thiazole intermediate with appropriate amidines or guanidines.
Introduction of Substituents: The prop-2-en-1-yl, dimethyl, phenyl, and carboxylate groups can be introduced through various substitution reactions, often involving organometallic reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazole and pyrimidine ring structures.
Phenyl-Substituted Thiazoles: Compounds with phenyl groups attached to thiazole rings.
Carboxylate-Containing Heterocycles: Compounds with carboxylate groups in their structures.
Uniqueness
PROP-2-EN-1-YL 2,7-DIMETHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of substituents and the resulting chemical properties
Properties
Molecular Formula |
C18H18N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
prop-2-enyl 2,7-dimethyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-4-10-23-17(22)14-11(2)19-18-20(16(21)12(3)24-18)15(14)13-8-6-5-7-9-13/h4-9,12,15H,1,10H2,2-3H3 |
InChI Key |
RCILNRDSPVBPFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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